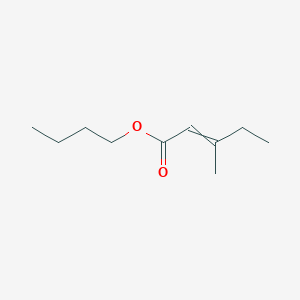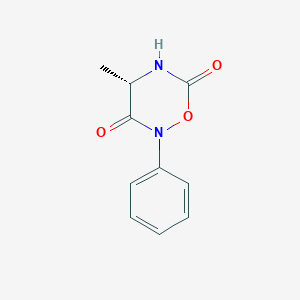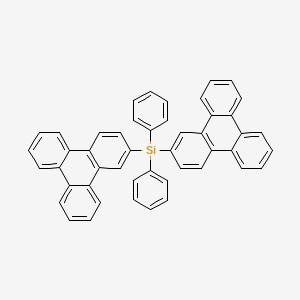
1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione est un composé organique complexe de formule moléculaire C18H34N2O4. Il s'agit d'un composé cyclique contenant deux atomes d'oxygène et deux atomes d'azote dans sa structure cyclique.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione implique généralement la cyclisation de précurseurs linéaires contenant les groupes fonctionnels nécessaires. Une méthode courante implique la réaction d'une diamine avec un diacide ou ses dérivés dans des conditions contrôlées pour former la structure cyclique. La réaction est généralement effectuée en présence d'un agent déshydratant pour faciliter la formation des liaisons amide.
Méthodes de production industrielle
La production industrielle du this compound peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation des atomes d'azote dans le cycle.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des composés avec des groupes carbonyl supplémentaires, tandis que la réduction peut produire des amines ou des alcools.
Applications De Recherche Scientifique
1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé peut être utilisé dans l'étude des mécanismes enzymatiques et comme sonde pour les systèmes biologiques.
Industrie : Il peut être utilisé dans la production de polymères et d'autres matériaux ayant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut former des complexes stables avec des ions métalliques, qui peuvent ensuite participer à des processus catalytiques ou à des interactions biologiques. Les voies impliquées dépendent de l'application spécifique et de la nature des molécules cibles.
Mécanisme D'action
The mechanism of action of 1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes or biological interactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,18-Dioxa-5,14-diazacyclooctadecane-6,13-dione
- 1,18-Dioxa-5,14-diazacyclohexadecane-6,13-dione
Comparaison
1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione est unique en raison de sa taille de cycle spécifique et de la présence d'atomes d'oxygène et d'azote dans le cycle. Cela lui confère des propriétés chimiques distinctes par rapport aux composés similaires avec des tailles de cycle ou des groupes fonctionnels différents. Sa capacité à former des complexes stables avec des ions métalliques et à participer à diverses réactions chimiques en fait un composé précieux dans la recherche scientifique.
Propriétés
Numéro CAS |
663171-15-1 |
|---|---|
Formule moléculaire |
C18H34N2O4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1,18-dioxa-5,14-diazacyclodocosane-6,13-dione |
InChI |
InChI=1S/C18H34N2O4/c21-17-9-3-1-2-4-10-18(22)20-12-8-16-24-14-6-5-13-23-15-7-11-19-17/h1-16H2,(H,19,21)(H,20,22) |
Clé InChI |
OLULABYXGVLUQY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=O)NCCCOCCCCOCCCNC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12531063.png)
![{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12531064.png)
![(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B12531075.png)

![3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one](/img/structure/B12531088.png)

![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)
